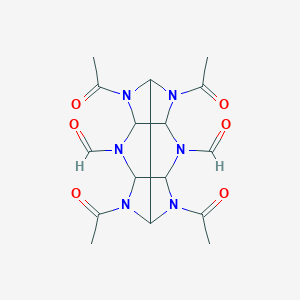
Tetraacetyldiformylhexaazaisowurtzitane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraacetyldiformylhexaazaisowurtzitane (TADHI) is a synthetic compound that has gained attention in scientific research due to its unique properties. TADHI is a polycyclic cage molecule that contains six nitrogen atoms in the ring structure. It has a high nitrogen content and a high nitrogen-to-carbon ratio, which makes it attractive for various applications in chemistry and materials science.
Mécanisme D'action
The mechanism of action of Tetraacetyldiformylhexaazaisowurtzitane is not fully understood, but it is believed to involve the release of nitrogen gas upon decomposition. This release of nitrogen gas produces a high-pressure shock wave that can be harnessed for various applications, such as propulsion and energy storage.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of Tetraacetyldiformylhexaazaisowurtzitane. However, it has been shown to have low toxicity in animal studies, which makes it a promising candidate for further research in biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Tetraacetyldiformylhexaazaisowurtzitane is its high nitrogen content, which makes it attractive for various applications in chemistry and materials science. It is relatively easy to synthesize and has low toxicity, which makes it a safe compound to work with in a laboratory setting. However, one of the limitations of Tetraacetyldiformylhexaazaisowurtzitane is its instability under certain conditions, which can make it difficult to handle and store.
Orientations Futures
There are numerous future directions for the research and development of Tetraacetyldiformylhexaazaisowurtzitane. One potential application is in the field of energy storage, where Tetraacetyldiformylhexaazaisowurtzitane could be used as a high-energy-density material for batteries and capacitors. Another potential application is in the field of biomedical engineering, where Tetraacetyldiformylhexaazaisowurtzitane could be used as a building block for the synthesis of biocompatible materials for drug delivery and tissue engineering. Additionally, further research is needed to better understand the mechanism of action of Tetraacetyldiformylhexaazaisowurtzitane and its potential applications in various fields of science.
Méthodes De Synthèse
The synthesis of Tetraacetyldiformylhexaazaisowurtzitane involves the reaction of hexaazaisowurtzitane with acetic anhydride and formic acid. The reaction proceeds at room temperature and produces Tetraacetyldiformylhexaazaisowurtzitane as a white crystalline solid. The synthesis of Tetraacetyldiformylhexaazaisowurtzitane is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
Tetraacetyldiformylhexaazaisowurtzitane has been extensively studied for its potential applications in various fields of science. It has been used as a precursor for the synthesis of nitrogen-rich energetic materials, such as high-performance explosives and propellants. Tetraacetyldiformylhexaazaisowurtzitane has also been used as a building block for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), which are porous materials with potential applications in gas storage, separation, and catalysis.
Propriétés
Formule moléculaire |
C16H20N6O6 |
|---|---|
Poids moléculaire |
392.37 g/mol |
Nom IUPAC |
2,6,8,12-tetraacetyl-2,4,6,8,10,12-hexazatetracyclo[5.5.0.03,11.05,9]dodecane-4,10-dicarbaldehyde |
InChI |
InChI=1S/C16H20N6O6/c1-7(25)19-11-12-18(6-24)14-13(17(11)5-23)21(9(3)27)16(22(14)10(4)28)15(19)20(12)8(2)26/h5-6,11-16H,1-4H3 |
Clé InChI |
SQDRIYSMLYEMBN-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C2C3N(C4C(N2C=O)N(C(C1N3C(=O)C)N4C(=O)C)C(=O)C)C=O |
SMILES canonique |
CC(=O)N1C2C3N(C4C(N2C=O)N(C(C1N3C(=O)C)N4C(=O)C)C(=O)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-Fluorophenyl)-4-[(4-propoxyphenyl)sulfonyl]piperazine](/img/structure/B288829.png)
![3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one](/img/structure/B288832.png)

![1-[(4-Methoxyphenyl)sulfonyl]-2-methylindoline](/img/structure/B288846.png)




![1-[(4-ethoxyphenyl)sulfonyl]-4-nitro-2-methyl-1H-imidazole](/img/structure/B288866.png)
![4-[1,1'-Biphenyl]-4-yl-2-phenyl-1,3-thiazole](/img/structure/B288867.png)

![ethyl 4-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]-1-naphthyl ether](/img/structure/B288876.png)

![3-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B288879.png)